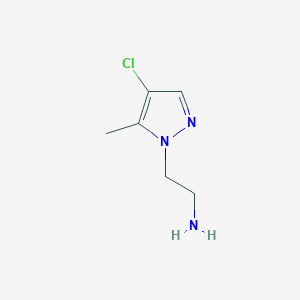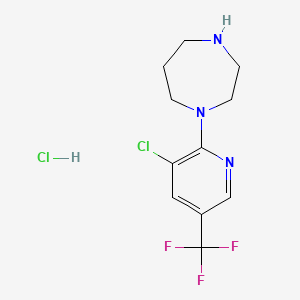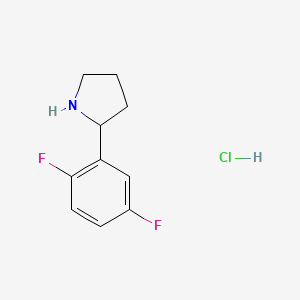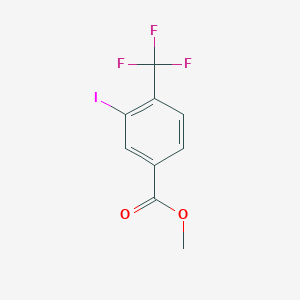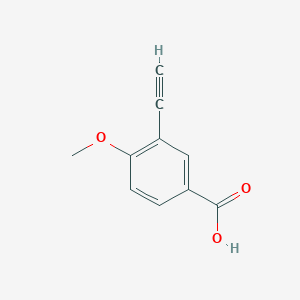
3'-Fluorobiphenyl-4-ylamine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for 3’-Fluorobiphenyl-4-ylamine hydrochloride were not found in the search results, it is typically synthesized using methods common in organic synthesis and medicinal chemistry. It’s worth noting that the synthesis of similar compounds often involves multiple steps, including reactions such as nitration, reduction, and halogenation .Molecular Structure Analysis
The molecular structure of 3’-Fluorobiphenyl-4-ylamine hydrochloride consists of a biphenyl core with a fluorine atom on one phenyl ring and an amine group on the other. The presence of the fluorine atom and the amine group can significantly influence the compound’s reactivity and interactions with other molecules .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes
Fluorescent probes are powerful tools with vast potential for application in chemical biology . The specific characteristics of the main group of fluorophores, coupled with the development of new techniques, have boosted their investigation in various research areas . The necessity of fluorescent tags applicable in different studies of subcellular localization and mechanisms of action of bioactive compounds has increased the development of fluorophores and new synthetic protocols toward the application in medicinal chemistry .
Drug Discovery
Fluorescent probes are being widely used in drug discovery . The fluorescence emission can be measured with great sensitivity, versatility, and quantitative capacity . The composition of the probe can be varied in order to control the excitation and emission of wavelengths, binding affinity to the molecular target, chemical reactivity, among others .
Cell Imaging
Fluorescent probes are also used in cell imaging . They can bind to a specific region of the target biomolecule, in response to a chemical reaction or alteration in their environment . This makes them useful for studying the structure and function of cells.
Environmental Analysis
Fluorescent probes are used in environmental analysis . They can detect specific chemicals or biological entities in the environment, providing valuable data for environmental monitoring and research.
Anti-Inflammatory Evaluation
Compounds derived from 2-(3-flourobiphenyl-4-yl) propanohydrazide, a starting material related to 3’-Fluorobiphenyl-4-ylamine hydrochloride, have been synthesized and evaluated for their anti-inflammatory activity . For instance, the compound 2-(2-hydroxyphenyl)-3-[2-(3-fluorobiphenyl-4-yl)] propan- amido-2,3-dihydro-1,3-oxazepine-4,7-dione showed anti-inflammatory activity more than the standard drug flurbiprofen, in the egg-albumin induced paw edema in rats .
Pain Management
The compound efficiently works in pain management and has, therefore, gained wide use in the preparation of anti-inflammatory medicines . It exerts its therapeutic action by inhibiting two isoforms of cyclooxygenase (COX-1, the constitutive enzyme and COX-2, the inducible enzyme) .
Eigenschaften
IUPAC Name |
4-(3-fluorophenyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN.ClH/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9;/h1-8H,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDYESMPLQOASG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Fluorobiphenyl-4-ylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B3089622.png)
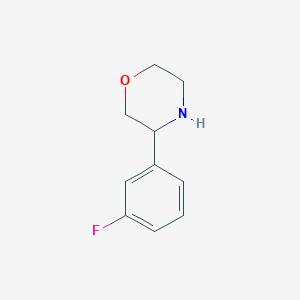
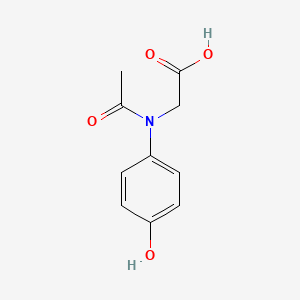
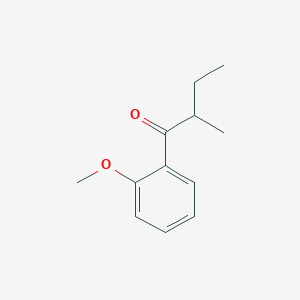
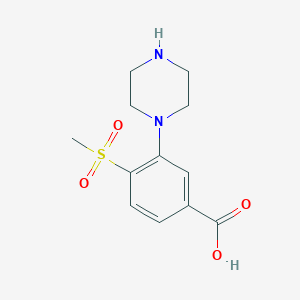

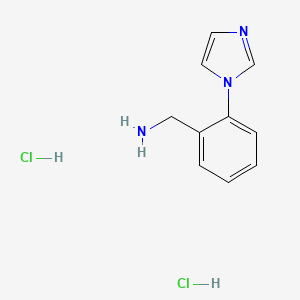
![2-Phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate](/img/structure/B3089694.png)
